Cas no 170568-15-7 (tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate)

Tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate is a protected derivative of tryptophan, featuring a tert-butoxycarbonyl (Boc) group on the amino functionality. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its stability and ease of handling. The Boc group serves as a temporary protecting group, enabling selective deprotection under mild acidic conditions without affecting other sensitive functional groups. Its indole moiety makes it valuable for constructing biologically active molecules, particularly in the development of pharmaceuticals targeting neurological and metabolic pathways. The compound’s high purity and well-defined reactivity profile ensure consistent performance in complex synthetic routes.
tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate structure
170568-15-7 structure
商品名:tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate
CAS番号:170568-15-7
MF:C16H23N3O2
メガワット:289.372723817825
CID:5776897
PubChem ID:22508944

tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

    • NKFKXAPKHWVONF-UHFFFAOYSA-N
    • SCHEMBL6300686
    • 170568-15-7
    • EN300-1878737
    • 2-amino-1-t-butoxycarbonylamino-3-(1h-indol-3-yl)propane
    • tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate
    • Carbamic acid, [2-amino-3-(1H-indol-3-yl)propyl]-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate
    • インチ: 1S/C16H23N3O2/c1-16(2,3)21-15(20)19-10-12(17)8-11-9-18-14-7-5-4-6-13(11)14/h4-7,9,12,18H,8,10,17H2,1-3H3,(H,19,20)
    • InChIKey: NKFKXAPKHWVONF-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(CC1=CNC2C=CC=CC1=2)N)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 289.17902698g/mol
  • どういたいしつりょう: 289.17902698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 80.1Ų

じっけんとくせい

  • 密度みつど: 1.156±0.06 g/cm3(Predicted)
  • ふってん: 497.8±40.0 °C(Predicted)
  • 酸性度係数(pKa): 12.49±0.46(Predicted)

tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1878737-0.05g
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate
170568-15-7
0.05g
$1381.0 2023-09-18
Enamine
EN300-1878737-0.25g
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate
170568-15-7
0.25g
$1513.0 2023-09-18
Enamine
EN300-1878737-2.5g
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate
170568-15-7
2.5g
$3220.0 2023-09-18
Enamine
EN300-1878737-1g
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate
170568-15-7
1g
$1643.0 2023-09-18
Enamine
EN300-1878737-10g
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate
170568-15-7
10g
$7065.0 2023-09-18
Enamine
EN300-1878737-5.0g
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate
170568-15-7
5g
$4764.0 2023-06-01
Enamine
EN300-1878737-0.1g
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate
170568-15-7
0.1g
$1447.0 2023-09-18
Enamine
EN300-1878737-1.0g
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate
170568-15-7
1g
$1643.0 2023-06-01
Enamine
EN300-1878737-5g
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate
170568-15-7
5g
$4764.0 2023-09-18
Enamine
EN300-1878737-0.5g
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate
170568-15-7
0.5g
$1577.0 2023-09-18

tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate 関連文献

Related Articles

tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamateに関する追加情報

tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate: A Comprehensive Overview

tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate, also known by its CAS number 170568-15-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole moiety with an amino group and a tert-butyl carbamate protecting group. The indole ring, a heterocyclic aromatic structure, is a common feature in many bioactive compounds, contributing to its potential applications in drug discovery and chemical synthesis.

The synthesis of tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate typically involves multi-step reactions, often starting from indole derivatives. The introduction of the amino group and the subsequent protection with a tert-butyl carbamate group are critical steps that ensure the stability and functionality of the molecule during further chemical transformations. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds, aligning with the growing demand for sustainable chemical processes.

In terms of applications, tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate has shown promise in various research areas. For instance, studies have explored its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders. The presence of the indole ring lends itself well to interactions with biological systems, making it a valuable building block in drug design. Additionally, the compound's stability under various reaction conditions makes it suitable for use in peptide synthesis and other areas requiring precise control over functional groups.

Recent research has also highlighted the potential of tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate in materials science. Its ability to form stable amide bonds has been leveraged in the development of novel polymers and materials with tailored properties. Furthermore, investigations into its photophysical properties have revealed interesting applications in optoelectronics, where the indole moiety plays a key role in light absorption and emission characteristics.

The structural versatility of tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate is complemented by its compatibility with modern analytical techniques. Advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to elucidate its molecular structure and confirm its identity. These techniques are essential for ensuring the purity and quality of the compound, particularly when used in sensitive applications such as drug development.

In conclusion, tert-butyl N-2-amino-3-(1H-indol

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd